molecular formula C8H9F2NOS B2707843 2-[(3,3-Difluorocyclobutyl)methoxy]-1,3-thiazole CAS No. 2199591-41-6

2-[(3,3-Difluorocyclobutyl)methoxy]-1,3-thiazole

Cat. No.: B2707843
CAS No.: 2199591-41-6
M. Wt: 205.22
InChI Key: KFIBUJCIPGZWLU-UHFFFAOYSA-N
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Description

2-[(3,3-Difluorocyclobutyl)methoxy]-1,3-thiazole is a synthetic organic compound characterized by the presence of a thiazole ring and a difluorocyclobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,3-Difluorocyclobutyl)methoxy]-1,3-thiazole typically involves the reaction of 3,3-difluorocyclobutanol with a thiazole derivative. One common method includes the use of ethyl 3,3-difluorocyclobutanecarboxylate as a starting material, which undergoes a series of reactions to form the desired compound . The reaction conditions often involve the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions and the use of automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-[(3,3-Difluorocyclobutyl)methoxy]-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, often using reagents like sodium hydride or lithium diisopropylamide (LDA).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorocyclobutanone derivatives, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

2-[(3,3-Difluorocyclobutyl)methoxy]-1,3-thiazole has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the development of advanced materials, such as polymers with unique properties.

Mechanism of Action

The mechanism of action of 2-[(3,3-Difluorocyclobutyl)methoxy]-1,3-thiazole involves its interaction with specific molecular targets. The difluorocyclobutyl group can enhance the compound’s stability and binding affinity to target proteins or enzymes. The thiazole ring may participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3,3-Difluorocyclobutyl)methoxy]-1,3-thiazole is unique due to the combination of the difluorocyclobutyl group and the thiazole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

2-[(3,3-Difluorocyclobutyl)methoxy]-1,3-thiazole is a synthetic compound within the thiazole family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly cancer and infectious diseases. This article aims to provide a comprehensive overview of the biological activities associated with this compound, highlighting key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazole ring linked to a difluorocyclobutyl group via a methoxy connection. This structural arrangement is believed to enhance its biological activity through improved binding affinity to target proteins.

Biological Activity Overview

Research indicates that thiazole derivatives exhibit a wide range of biological activities including:

  • Antimicrobial Activity : Thiazoles have shown effectiveness against various bacterial and fungal strains.
  • Anticancer Properties : Many thiazole derivatives have been identified as potential anticancer agents, inhibiting cell proliferation and inducing apoptosis in cancer cell lines.
  • Antiparasitic Effects : Some studies have reported the efficacy of thiazole compounds against protozoan parasites.

Anticancer Activity

A significant body of research has focused on the anticancer properties of thiazole derivatives. For example:

  • Cell Line Studies : In vitro studies have demonstrated that this compound exhibits antiproliferative effects against various cancer cell lines such as MCF-7 (breast cancer) and NCI-H929 (multiple myeloma) with IC50 values ranging from 10.03 to 54.58 µg/mL .
  • Mechanism of Action : The mechanism involves inhibition of tubulin polymerization, disrupting microtubule dynamics similar to established chemotherapeutic agents like colchicine .

Antimicrobial Activity

The antimicrobial potential of thiazoles has also been extensively studied:

  • Inhibition of Pathogenic Strains : Studies have shown that certain thiazole derivatives can inhibit the growth of pathogenic fungi such as Candida albicans, with minimum inhibitory concentration (MIC) values significantly lower than those of conventional antifungals like fluconazole .
  • Broad Spectrum : The compound has demonstrated activity against both gram-positive and gram-negative bacteria, indicating its broad-spectrum antimicrobial potential .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Antitumor Efficacy :
    • A study synthesized various thiazole derivatives and evaluated their antiproliferative effects on breast cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity and induced cell cycle arrest at the G2/M phase .
  • Antimicrobial Testing :
    • In vitro tests showed that this compound effectively inhibited the growth of C. albicans with MIC values as low as 3.9 µg/mL . This suggests a promising avenue for developing new antifungal agents.

Data Table: Summary of Biological Activities

Activity TypeTarget Organisms/CellsIC50/MIC ValuesReference
AnticancerMCF-7 (Breast Cancer)10.03 - 54.58 µg/mL
AntimicrobialCandida albicans3.9 - 15.62 µg/mL
AntiparasiticVarious ProtozoaNot specified

Properties

IUPAC Name

2-[(3,3-difluorocyclobutyl)methoxy]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NOS/c9-8(10)3-6(4-8)5-12-7-11-1-2-13-7/h1-2,6H,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFIBUJCIPGZWLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)COC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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